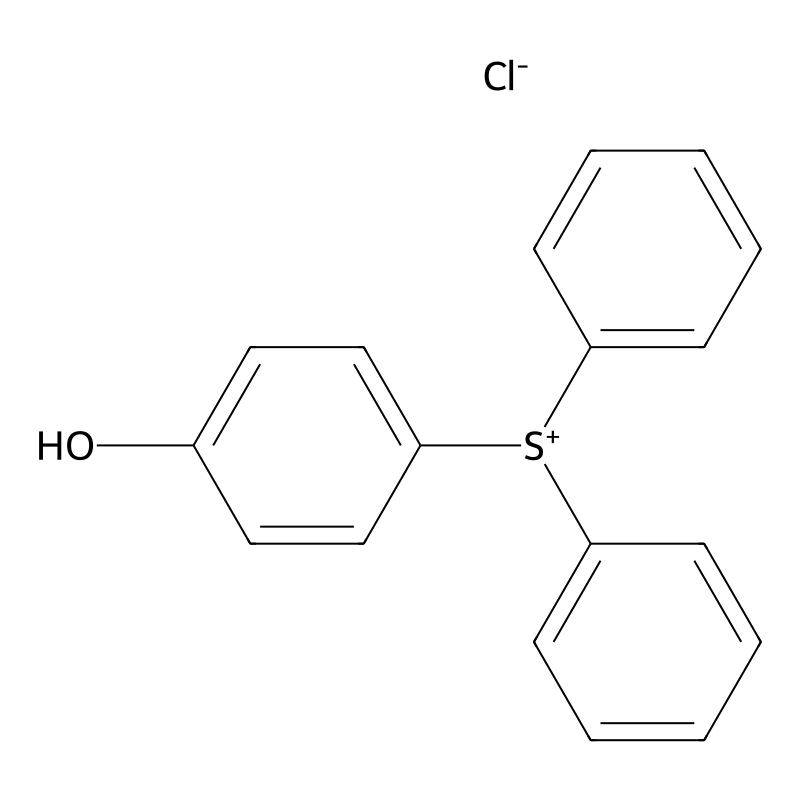Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride is an organosulfur compound characterized by a sulfonium ion structure where a sulfur atom is bonded to three organic groups, specifically two phenyl groups and one 4-hydroxyphenyl group. The compound typically exists as a chloride salt, indicating that it has a chloride ion associated with the sulfonium cation. Sulfonium compounds are often recognized for their role in various
- Nucleophilic Substitution: Sulfonium ions can act as electrophiles, undergoing nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to the release of the chloride ion.
- Fragmentation Reactions: Under certain conditions, sulfonium salts can fragment to yield reactive intermediates such as carbonyl compounds and other sulfur-containing species .
- Formation of Ylides: Sulfonium salts can react with bases to generate sulfonium ylides, which are useful in various synthetic applications .
The synthesis of sulfonium, (4-hydroxyphenyl)diphenyl-, chloride can be achieved through various methods:
- Alkylation of Sulfides: A common method involves the alkylation of diphenyl sulfide with a suitable alkyl halide in the presence of a base.
- Reaction with Chloride Sources: The sulfonium salt can be formed by reacting diphenyl sulfide with a chlorinating agent such as thionyl chloride or sulfuryl chloride.
- Direct Synthesis from Phenols: Another approach may involve direct reaction of 4-hydroxyphenol with a suitable sulfide under acidic conditions to form the desired sulfonium salt.
Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride finds applications in various fields:
- Organic Synthesis: It serves as a reagent in organic synthesis for generating intermediates or facilitating reactions involving nucleophiles.
- Pharmaceutical Chemistry: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
- Material Science: Sulfonium salts are sometimes utilized in polymer chemistry for modifying polymer properties or enhancing material performance.
Studies on the interactions of sulfonium compounds often focus on their reactivity with nucleophiles and metal catalysts. The electrophilic nature of the sulfonium ion allows it to coordinate with metals, enhancing catalytic activity in certain reactions. Interaction studies may also explore how these compounds behave in various solvents, influencing their reactivity and stability .
Several compounds exhibit structural or functional similarities to sulfonium, (4-hydroxyphenyl)diphenyl-, chloride. Here are some notable examples:
Uniqueness
Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride is unique due to its specific substituents that enhance its potential biological activity and reactivity compared to simpler sulfonium salts. The presence of the hydroxyl group may also impart additional solubility and reactivity characteristics not found in other related compounds.








